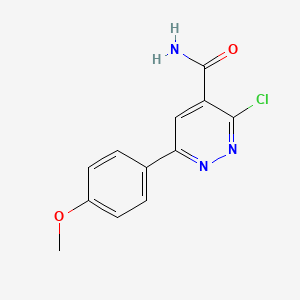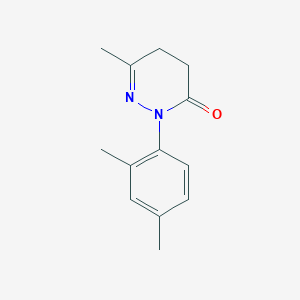![molecular formula C9H10N2S B11777324 N,N-Dimethylbenzo[d]isothiazol-3-amine](/img/structure/B11777324.png)
N,N-Dimethylbenzo[d]isothiazol-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-Dimethylbenzo[d]isothiazol-3-amine is an organic compound with the molecular formula C9H10N2S It belongs to the class of isothiazoles, which are heterocyclic compounds containing a five-membered ring with nitrogen and sulfur atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethylbenzo[d]isothiazol-3-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-aminobenzenethiol with dimethylamine under specific conditions to form the desired isothiazole ring. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar cyclization reactions. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and controlled reaction environments can further enhance the efficiency of the industrial synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
N,N-Dimethylbenzo[d]isothiazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the isothiazole ring to more reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the isothiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the isothiazole ring.
Applications De Recherche Scientifique
N,N-Dimethylbenzo[d]isothiazol-3-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s biological activity is studied for potential antimicrobial, antifungal, and antiviral properties.
Medicine: Research explores its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the formulation of biocides, preservatives, and other industrial chemicals due to its stability and reactivity.
Mécanisme D'action
The mechanism of action of N,N-Dimethylbenzo[d]isothiazol-3-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of enzymes by binding to their active sites, particularly those with thiol groups. This inhibition can disrupt essential biological processes, leading to antimicrobial and antifungal effects. The exact pathways and molecular targets vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
N,N-Dimethylbenzo[d]isothiazol-3-amine can be compared with other isothiazole derivatives, such as:
Benzisothiazolinone: Known for its antimicrobial properties and used in various industrial applications.
Methylisothiazolinone: Commonly used as a preservative in personal care products.
Chloromethylisothiazolinone: Often used in combination with methylisothiazolinone as a biocide.
Propriétés
Formule moléculaire |
C9H10N2S |
|---|---|
Poids moléculaire |
178.26 g/mol |
Nom IUPAC |
N,N-dimethyl-1,2-benzothiazol-3-amine |
InChI |
InChI=1S/C9H10N2S/c1-11(2)9-7-5-3-4-6-8(7)12-10-9/h3-6H,1-2H3 |
Clé InChI |
AXEPVTNANVZKQI-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=NSC2=CC=CC=C21 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Ethyl 2,3-dimethyl-6-(trifluoromethyl)imidazo[2,1-b]thiazole-5-carboxylate](/img/structure/B11777247.png)
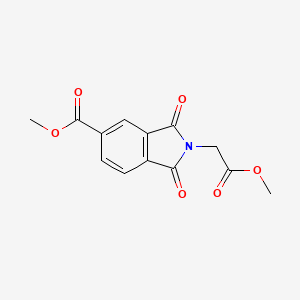
![Pyrrolidin-1-yl(5,6,7,8-tetrahydroimidazo[1,2-a]pyrazin-8-yl)methanone](/img/structure/B11777263.png)


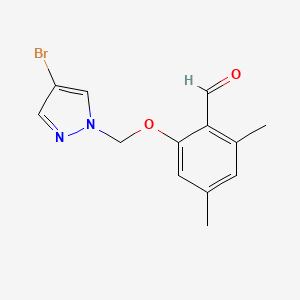
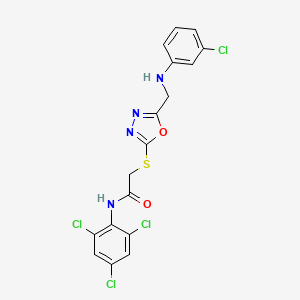
![2-(Difluoromethoxy)-7-fluorobenzo[d]oxazole](/img/structure/B11777301.png)

![Ethyl 2-(pyridin-3-yl)-1H-benzo[d]imidazole-5-carboxylate](/img/structure/B11777325.png)
